molecular formula C13H11FN2S B5885732 1-(3-Fluorophenyl)-3-phenylthiourea

1-(3-Fluorophenyl)-3-phenylthiourea

Cat. No.: B5885732
M. Wt: 246.31 g/mol
InChI Key: PCVWQZHFWFIIPZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-phenylthiourea is a fluorinated aromatic thiourea derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery research. Thiourea derivatives are recognized for their diverse biological activities, making them valuable compounds for investigating new therapeutic agents . These compounds are frequently explored as key precursors in the synthesis of more complex molecules with potential pharmacological value . Research into structurally similar thiourea compounds has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including primary and metastatic colon cancer (SW480, SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562) cells . The mechanism of this cytotoxic action is associated with the strong induction of apoptosis, or programmed cell death, in cancerous cells . Furthermore, such derivatives have been shown to act as inhibitors of interleukin-6 (IL-6) secretion, suggesting a potential role in modulating the tumor microenvironment . Beyond oncology research, thiourea derivatives are also investigated for their potent antimicrobial properties. Studies on analogous compounds have revealed high efficacy against standard and methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE) . The mechanism of antibacterial action for some derivatives has been linked to the inhibition of bacterial enzymes like topoisomerase IV . Additional research areas for thiourea-based compounds include their evaluation as enzyme inhibitors for targets such as acetylcholinesterase and butyrylcholinesterase (relevant to neurodegenerative disease research), as well as alpha-glucosidase (relevant to diabetes research), and their capacity to function as antioxidants .

Properties

IUPAC Name

1-(3-fluorophenyl)-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVWQZHFWFIIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)-3-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with phenyl isothiocyanate. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization.

Reaction Scheme: [ \text{3-Fluoroaniline} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods
1-(3-Fluorophenyl)-3-phenylthiourea can be synthesized through several methods, including:

  • Condensation Reactions : Typically, it is produced by reacting 3-fluoroaniline with phenyl isothiocyanate in an organic solvent.
  • Optimized Conditions : The reaction often occurs under controlled conditions to maximize yield and purity, utilizing solvents like ethanol or acetonitrile.

Chemical Properties

  • Molecular Formula : C13H10FNS
  • Molecular Weight : 233.29 g/mol
  • Structure : The presence of the fluorine atom enhances its reactivity and potential biological activity.

Chemistry

This compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

The compound has been investigated for its potential as:

  • Enzyme Inhibitor : It has shown promise in inhibiting specific enzymes, which could be relevant in drug design.
  • Receptor Ligand : Its ability to bind to biological receptors may facilitate further research into its therapeutic applications.

Medicine

This compound has been explored for various therapeutic properties, including:

  • Antiviral Activity : Studies indicate potential efficacy against viral infections.
  • Antibacterial Activity : Exhibits significant antibacterial properties against various strains.
  • Anticancer Activity : Demonstrated cytotoxic effects against several cancer cell lines.

Cytotoxicity Studies

The compound has been evaluated for its cytotoxic effects on different cancer cell lines. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)% Reduction in Cell Viability
SW480<1020-93%
SW620<1020-93%
PC3<1038%
K-562<1027%

These results indicate a strong cytotoxic profile, particularly against colon and prostate cancer cells.

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. The following table presents its Minimum Inhibitory Concentration (MIC) against selected microorganisms:

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50

These values suggest effective antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Key Findings

Several case studies have highlighted the compound's potential:

  • Enhanced Efficacy Against Cancer Cells : Thiourea derivatives incorporating halogen atoms have shown superior biological activity compared to non-halogenated counterparts.
  • Selective Toxicity : Many derivatives exhibit preferential toxicity towards cancer cells over normal cells, suggesting reduced side effects in therapeutic contexts.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • 1-(2-Fluorophenyl)-3-phenylthiourea (Compound V) : The fluorine atom at the ortho position (2-fluorophenyl) reduces steric hindrance compared to the meta (3-fluorophenyl) isomer. This compound exhibits a melting point of 186–187°C and IR absorption bands at 3273 cm⁻¹ (N–H stretch) and 1673 cm⁻¹ (C=O stretch), suggesting strong hydrogen-bonding interactions .
  • This compound demonstrated moderate anti-cholinesterase activity (IC₅₀: 60 µg/mL against BChE) .
  • 1-(3-Chlorophenyl)-3-cyclohexylthiourea (Compound 3): The cyclohexyl group introduces steric bulk, reducing molecular flexibility. Crystallographic data (monoclinic, space group P21/n) reveal dihedral angles of 44.9° between the phenyl ring and thiourea group, influencing packing efficiency .
Table 1: Substituent Effects on Physical Properties
Compound Substituent Position Melting Point (°C) Crystal System Biological Activity (IC₅₀)
1-(2-Fluorophenyl)-3-phenylthiourea 2-Fluorophenyl 186–187 N/A Not reported
1-(4-Chlorophenyl)-3-phenylthiourea 4-Chlorophenyl N/A Trigonal (R3H) 60 µg/mL (BChE)
1-(3-Chlorophenyl)-3-cyclohexylthiourea 3-Chlorophenyl N/A Monoclinic (P21/n) 50 µg/mL (AChE)

Q & A

Q. How can researchers optimize the synthesis of 1-(3-Fluorophenyl)-3-phenylthiourea to minimize by-product formation?

Methodological Answer:

  • Stepwise Synthesis : Begin with 3-fluoroaniline and phenyl isothiocyanate under basic conditions (e.g., NaHCO₃) in ethanol at 0–5°C to form the thiourea backbone. Use stoichiometric control to avoid excess reagents .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ≈ 0.5 in 3:1 hexane:EtOAc) .
  • By-Product Mitigation : Introduce inert atmospheres (N₂/Ar) to prevent oxidation of the thiourea group. Optimize reaction time (typically 12–24 hrs) to avoid over-substitution at the fluorophenyl ring .

Q. What spectroscopic techniques confirm the molecular structure of this compound post-synthesis?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify NH protons (δ 9.2–10.5 ppm, broad singlet) and aromatic protons (δ 6.8–7.6 ppm, multiplet patterns for fluorophenyl and phenyl groups) .
    • ¹³C NMR : Confirm thiourea carbonyl (C=S) at δ 175–180 ppm and fluorophenyl C-F coupling (J = 245–255 Hz) .
  • Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ peaks (theoretical m/z: 261.07) and fragmentation patterns (e.g., loss of NH₂ group at m/z 243) .

Advanced Research Questions

Q. How do computational methods (DFT/TD-DFT) validate the molecular structure and electronic properties of this compound?

Methodological Answer:

  • Geometry Optimization : Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize the molecular geometry. Compare bond lengths (e.g., C=S: ~1.68 Å) and angles with X-ray data .
  • Electronic Properties : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict reactivity. Use TD-DFT to simulate UV-Vis spectra (λmax ≈ 280 nm) and compare with experimental data .
  • Thermochemical Accuracy : Validate atomization energies and ionization potentials using hybrid functionals (e.g., Becke’s exact-exchange corrections) to achieve <3 kcal/mol error margins .

Q. How can X-ray crystallography resolve structural ambiguities in thiourea derivatives like this compound?

Methodological Answer:

  • Single-Crystal Growth : Recrystallize from ethanol/water (9:1) at 4°C. Use SHELXT for structure solution and SHELXL for refinement (R-factor < 0.05) .
  • Hydrogen Bonding Analysis : Identify intra-/intermolecular H-bonds (e.g., N-H···S interactions, ~2.8–3.0 Å) using Olex2 or Mercury software .
  • Disorder Modeling : Apply TWINABS for twinned crystals. Refine anisotropic displacement parameters for heavy atoms (S, F) .

Q. How do substituents on the phenyl ring affect the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups (e.g., -F) : Enhance enzyme inhibition (e.g., IC₅₀ = 50 µg/mL for AChE) by increasing electrophilicity of the thiourea group .
    • Bulkier Substituents (e.g., -CF₃) : Reduce solubility but improve binding to hydrophobic enzyme pockets (e.g., BChE, docking score = −8.04 kJ/mol) .
  • Experimental Validation : Conduct in vitro assays (Ellman’s method for cholinesterase inhibition) with derivatives and compare IC₅₀ values .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data for thiourea derivatives?

Methodological Answer:

  • Variable Control : Standardize assay conditions (pH 7.4, 37°C) and enzyme sources (e.g., human recombinant AChE vs. horse serum) to reduce inter-study variability .
  • Meta-Analysis : Use computational tools (e.g., Prism) to compare IC₅₀ values across studies. Apply ANOVA to identify statistically significant substituent effects .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) to explain outliers (e.g., poor activity of 4-chloro derivatives due to steric clashes) .

Q. What role does intramolecular hydrogen bonding play in stabilizing this compound?

Methodological Answer:

  • Experimental Evidence : Detect H-bonding via IR spectroscopy (N-H stretch at 3300–3400 cm⁻¹) and X-ray diffraction (N-H···S distance ~2.9 Å) .
  • Computational Modeling : Calculate H-bond strength (Mayer bond order > 0.8) using NBO analysis in Gaussian 16. Correlate with thermal stability (TGA decomposition >200°C) .

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